4-(Dimethylamino)-3-methylbutanoic acid hydrochloride

Lipophilicity LogP Drug Design

4-(Dimethylamino)-3-methylbutanoic acid hydrochloride (CAS 2095410-06-1, MFCD30734354) is a branched, non-α-amino carboxylic acid hydrochloride salt. The molecule carries a dimethylamino substituent at the 4-position and a methyl branch at the 3-position of the butanoic acid backbone, yielding a molecular weight of 181.66 g·mol⁻¹.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66
CAS No. 2095410-06-1
Cat. No. B1654017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)-3-methylbutanoic acid hydrochloride
CAS2095410-06-1
Molecular FormulaC7H16ClNO2
Molecular Weight181.66
Structural Identifiers
SMILESCC(CC(=O)O)CN(C)C.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-6(4-7(9)10)5-8(2)3;/h6H,4-5H2,1-3H3,(H,9,10);1H
InChIKeyWXXXSBZZQYSGDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylamino)-3-methylbutanoic acid hydrochloride (CAS 2095410-06-1): Structural Identity and Procurement Starting Point


4-(Dimethylamino)-3-methylbutanoic acid hydrochloride (CAS 2095410-06-1, MFCD30734354) is a branched, non-α-amino carboxylic acid hydrochloride salt [1]. The molecule carries a dimethylamino substituent at the 4-position and a methyl branch at the 3-position of the butanoic acid backbone, yielding a molecular weight of 181.66 g·mol⁻¹ [1]. The tertiary amine is protonated and paired with a chloride counterion, which profoundly increases water solubility relative to the free base . It is commercially available as a research chemical with standard purity ≥95% .

Branched 3-methyl dimethylamino acid hydrochloride scaffold
Hydrochloride salt provides high aqueous solubility versus free base
Research-grade purity (≥95%) suitable for synthesis and assay development

Why In-Class Dimethylamino-Butanoic Acid Analogs Cannot Be Freely Substituted for 4-(Dimethylamino)-3-methylbutanoic Acid Hydrochloride


The dimethylamino-butanoic acid family encompasses positional isomers (2-, 3-, and 4-substituted), enantiomeric pairs, and non-methylated backbones, each yielding distinct physicochemical and biological profiles. Direct experimental evidence shows that these structural variations translate into measurable differences in logP, aqueous solubility, amine basicity (pKa), and biochemical target engagement. For instance, the 3-methyl branch present in this compound is not present in the frequently used 4-(dimethylamino)butanoic acid hydrochloride (CAS 69954-66-1), resulting in divergent lipophilicity and solubility profiles . Consequently, interchanging in-class compounds without experimental validation risks altering chromatographic retention, reaction selectivity, formulation stability, or biological activity, making targeted procurement essential for reproducible research outcomes .

Des-methyl analog

Removal of the 3-methyl branch lowers lipophilicity and shifts solubility; may alter chromatographic retention and organic-phase partitioning in synthesis.

α-Amino acid isomers

Non-α-amino acid backbone preserves a high amine pKa and persistent positive charge; α-analogs form zwitterions, changing ion-exchange and SPE behavior.

Linear 4-(dimethylamino)butanoic acid

Linear scaffold exhibits BBOX inhibition; 3-methyl branching is predicted to reduce BBOX affinity, altering suitability for carnitine biosynthesis studies.

Quantitative Differentiation Evidence: 4-(Dimethylamino)-3-methylbutanoic Acid Hydrochloride vs. Closest Analogs


Enhanced Lipophilicity (LogP) Conferred by the 3-Methyl Branch Relative to the Des-Methyl Analog

The introduction of a methyl group at the 3-position increases the predicted partition coefficient (LogP, neutral species) by approximately 0.86 log units compared with the non-methylated 4-(dimethylamino)butanoic acid hydrochloride (CAS 69954-66-1), enhancing hydrophobic character .

Lipophilicity (LogP)
Cross-study comparable
ΔLogP ≈ +0.86
Reported higher lipophilicity vs des-methyl analog
Predicted neutral form; may enhance membrane partitioning and RP retention
Lipophilicity LogP Drug Design Chromatography

Measured Aqueous Solubility of the Hydrochloride Salt vs. the Free Base Form

The hydrochloride salt form exhibits significantly higher aqueous solubility (≥87 mg/mL at 25°C) compared with the free base, which has limited water solubility . For the structurally related 4-(dimethylamino)butanoic acid hydrochloride, a solubility of approximately 292 mg/mL is reported, and the lower solubility of the 3-methyl analog is consistent with its increased hydrophobicity .

Aqueous Solubility
Cross-study comparable
Target: ≥87 mg/mL; Comparator: ~292 mg/mL
3.4-fold lower solubility consistent with higher LogP
Hydrochloride salt, 25°C; supports solvent selection for assays
Solubility Formulation Salt Selection Aqueous Media

Amine Basicity (pKa) as a Determinant of Ionization State and Reactivity

The predicted pKa of the tertiary amine in 4-(dimethylamino)-3-methylbutanoic acid hydrochloride is 9.2 ± 0.3 . For comparison, the predicted pKa of (2S)-2-(dimethylamino)-3-methylbutanoic acid (N,N-dimethyl-L-valine) is 2.39 ± 0.18, reflecting the α-amino acid character where the carboxylic acid proton is more acidic . The target compound's amine is significantly more basic, ensuring it remains predominantly protonated at physiological pH, while the comparator exists substantially as a zwitterion.

Amine Basicity (pKa)
Cross-study comparable
Target pKa 9.2 ± 0.3 vs Comparator 2.39 ± 0.18
Target amine far more basic; remains protonated at physiological pH
Impacts ion-exchange, SPE, and electrostatic target interactions
pKa Amine Basicity Ionization SPE Reactivity

Biochemical Target Differentiation from the Des-Methyl Analog: Gamma-Butyrobetaine Hydroxylase Inhibition

4-(Dimethylamino)butanoic acid hydrochloride (the des-methyl analog) is a weak inhibitor of human gamma-butyrobetaine hydroxylase (BBOX, IC50 = 203 μM), interfering with carnitine biosynthesis . The 3-methyl substituent present in the target compound introduces steric bulk adjacent to the carboxylate, which is predicted to alter binding affinity for BBOX and related α-ketoglutarate-dependent dioxygenases. While no IC50 has been published for the 3-methyl analog, medicinal chemistry precedent demonstrates that β-branching in amino acid scaffolds frequently shifts target selectivity profiles [1].

BBOX Selectivity
Class-level inference
Des-methyl IC50 203 μM; Target not determined
Predicted lower BBOX affinity due to β-methyl steric effect
SAR from mildronate series; requires experimental validation
BBOX Carnitine Biosynthesis Enzyme Inhibition Metabolism

Recommended Application Scenarios for 4-(Dimethylamino)-3-methylbutanoic Acid Hydrochloride Based on Evidence


Organic Synthesis Building Block Requiring Elevated Hydrophobicity

With a predicted LogP of 0.85 (vs. ~−0.01 for the des-methyl analog), this compound is the rational choice when the target molecule benefits from increased lipophilicity for membrane permeability, organic-phase extraction efficiency, or reverse-phase chromatographic retention . Its high aqueous solubility as the HCl salt (≥87 mg/mL) further ensures homogeneous reaction conditions in aqueous-organic biphasic systems .

Carnitine Biosynthesis Research Requiring Reduced BBOX Interference

Unlike the des-methyl analog, which inhibits gamma-butyrobetaine hydroxylase (BBOX) with an IC50 of 203 μM, the 3-methyl compound is structurally differentiated at the β-position, a modification known in the mildronate series to reduce BBOX binding affinity [1]. This makes it a more suitable probe or intermediate for carnitine-pathway studies where minimal BBOX inhibition is desired.

Analytical Method Development Requiring a Persistent Cationic Analyte

The high predicted amine pKa (9.2 ± 0.3) ensures that this compound remains predominantly protonated across the entire pH range of typical reversed-phase HPLC mobile phases (pH 2–8), unlike α-dimethylamino acids that form zwitterions at near-neutral pH . This predictable ionization behavior simplifies solid-phase extraction (SPE) protocol design and LC-MS/MS quantitative method development for complex biological matrices .

Precursor for Quaternary Ammonium Salt or Betaine Synthesis

The tertiary dimethylamino group positioned four carbons from the carboxylate—with a β-methyl branch—provides a scaffold for quaternization and subsequent conversion to carnitine- or crotonbetaine-like zwitterionic structures. The logP shift conferred by the 3-methyl group allows tuning of surfactant or phase-transfer properties in betaine products, an option not available with the linear 4-(dimethylamino)butanoic acid scaffold .

Application
Selection Property
Validation Focus
Organic synthesis requiring elevated hydrophobicity
Higher lipophilicity vs des-methyl analog; hydrochloride salt ensures water solubility
RP-HPLC retention, organic-phase extraction efficiency
Carnitine biosynthesis research with reduced BBOX interference
3-Methyl branch sterically differentiates from BBOX inhibitor scaffold
BBOX enzyme assay selectivity; carnitine pathway probe development
Analytical method for persistent cationic analyte
High amine basicity ensures full protonation across pH 2–8
SPE protocol design, LC-MS/MS quantitative method robustness
Quaternary ammonium salt or betaine synthesis precursor
Tertiary dimethylamino group with β-methyl branch for betaine property tuning
Quaternization chemistry; surfactant or phase-transfer property screening
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